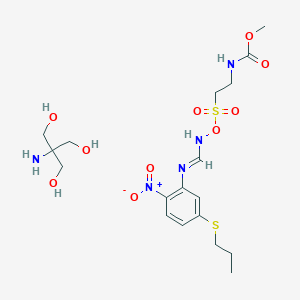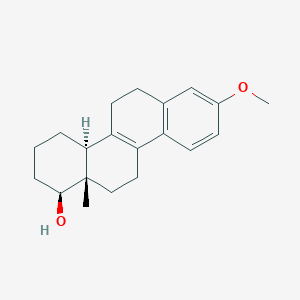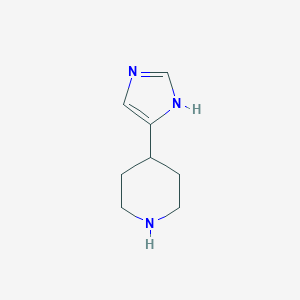
4-(1H-Imidazol-4-yl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imdazol-4-yl)piperidine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-imdazol-4-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-imdazol-4-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Imidazol-Derivate, einschließlich „4-(1H-Imidazol-4-yl)piperidin“ und „4-(1H-Imidazol-5-yl)piperidin“, wurden in der medizinischen Chemie weit verbreitet eingesetzt . Sie sind bekannt für ihre breite Palette an chemischen und biologischen Eigenschaften, was sie zu einem wichtigen Baustein bei der Entwicklung neuer Medikamente macht .
Antibakterielle und Antituberkuloseaktivität
Imidazol-Derivate zeigen verschiedene biologische Aktivitäten wie antibakterielle und Antituberkuloseaktivität . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika.
Entzündungshemmende und Antitumoraktivität
Imidazol-Derivate zeigen auch entzündungshemmende und Antitumoraktivität . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von Entzündungskrankheiten und Krebs hin.
Antidiabetische und Antiallergische Aktivität
Diese Verbindungen haben aufgrund ihrer antidiabetischen und antiallergischen Eigenschaften ein Potenzial bei der Behandlung von Diabetes und Allergien gezeigt .
Neuroprotektive Wirkungen
“4-(1H-Imidazol-5-yl)-1-(2-Phenylethyl)piperidin” hat in Tiermodellen neurodegenerativer Erkrankungen neuroprotektive Wirkungen gezeigt. Dies deutet auf seine potenzielle Anwendung bei der Behandlung neurodegenerativer Erkrankungen hin.
Regulierung des Lipidstoffwechsels
Es wurde gezeigt, dass diese Verbindung den Lipidstoffwechsel reguliert, was auf ihre potenzielle Verwendung bei der Behandlung von Krankheiten im Zusammenhang mit dem Lipidstoffwechsel hindeutet.
Induktion von Apoptose in Krebszellen
“4-(1H-Imidazol-5-yl)-1-(2-Phenylethyl)piperidin” hat gezeigt, dass es Apoptose in Krebszellen induziert. Dies deutet auf seine potenzielle Verwendung in der Krebstherapie hin.
Modulation der Kalziumsignalisierung
Es wurde gezeigt, dass diese Verbindung die Kalziumsignalisierung moduliert, die in vielen zellulären Prozessen entscheidend ist. Dies deutet auf seine potenzielle Verwendung bei der Untersuchung und Behandlung von Krankheiten im Zusammenhang mit der Kalziumsignalisierung hin.
Wirkmechanismus
Target of Action
The compound 4-(1H-imdazol-4-yl)piperidine, also known as 4-(1H-imidazol-5-yl)piperidine, is an imidazole derivative . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to a variety of changes, depending on the specific target and the context of the biological system.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could potentially be diverse, depending on the specific biological context .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-(1H-imdazol-4-yl)piperidine are diverse and complex. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
4-(1H-imdazol-4-yl)piperidine has been shown to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(1H-imdazol-4-yl)piperidine is complex and multifaceted. It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation . It may also induce changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(1H-imdazol-4-yl)piperidine can vary with different dosages in animal models. Studies have reported threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
4-(1H-imdazol-4-yl)piperidine is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-(1H-imdazol-4-yl)piperidine within cells and tissues is a complex process. It may interact with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-(1H-imdazol-4-yl)piperidine can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-(1H-imidazol-5-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDJCSXUAYKMAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443316 |
Source


|
| Record name | 4-(1H-imdazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106243-23-6 |
Source


|
| Record name | 4-(1H-imdazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)
![(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide](/img/structure/B35357.png)
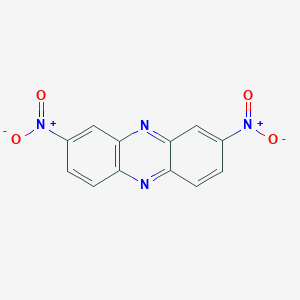
![N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine](/img/structure/B35366.png)

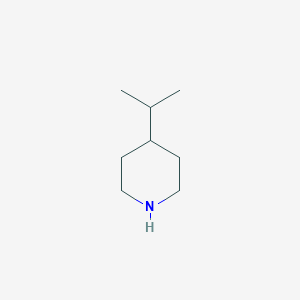
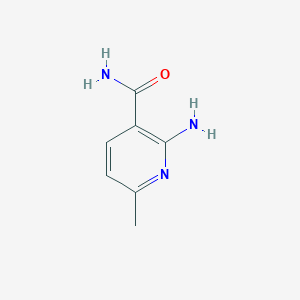
![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)


